2-Bromo-4-methyl-5-nitrobenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. The compound's structure, featuring a bromine atom and a nitro group on a benzaldehyde ring, allows for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules. Research has explored its utility in different synthetic pathways, including the enantioselective synthesis of indan derivatives and the formation of Schiff bases with potential biological activities1 2.
In the field of synthetic organic chemistry, 2-Bromo-4-methyl-5-nitrobenzaldehyde has been utilized in the enantioselective synthesis of 3-methyleneindan-1-ols. These indan derivatives are important building blocks in the synthesis of pharmaceuticals and natural products. The one-pot allylboration-Heck reaction developed for this synthesis demonstrates the compound's utility in creating complex molecules with high enantioselectivity, which is crucial for the activity of many biologically active compounds1.
Another application of 2-Bromo-4-methyl-5-nitrobenzaldehyde is in the synthesis of Schiff bases, which are formed by the condensation reaction with amines. A study reported the green synthesis of a Schiff base compound through the reaction with 2-chloro-4-nitroaniline. The resulting compound exhibited considerable urease inhibitory activity, suggesting potential applications in medicine and agriculture as a urease inhibitor. Additionally, the compound showed minimal free radical scavenging activity, indicating its potential as an antioxidant2.
The compound also plays a role in the synthesis of hydroxybenzaldehydes. A general method has been developed for the conversion of bromobenzaldehydes to hydroxybenzaldehydes, which are valuable intermediates in the synthesis of various aromatic compounds. The method involves in situ protection of the aldehyde group, followed by a lithium-bromine exchange and reaction with nitrobenzene, demonstrating the compound's versatility in organic synthesis3.
2-Bromo-4-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula CHBrNO. It is a derivative of benzaldehyde characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring. This compound is notable for its applications in organic synthesis and scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of complex organic molecules and heterocycles, and has potential applications in enzyme inhibition studies and antimicrobial research .
2-Bromo-4-methyl-5-nitrobenzaldehyde belongs to the class of aromatic aldehydes and is classified as a halogenated aromatic compound due to the presence of bromine. Its structure includes a nitro group, which is an electron-withdrawing substituent, influencing its reactivity and interactions in chemical reactions.
The synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde typically involves the bromination of 4-methyl-5-nitrobenzaldehyde. This reaction can be executed using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions require careful temperature control to ensure selective bromination at the desired position on the benzene ring.
The molecular structure of 2-Bromo-4-methyl-5-nitrobenzaldehyde features a benzene ring with three substituents:
This arrangement contributes to its unique chemical properties.
2-Bromo-4-methyl-5-nitrobenzaldehyde can participate in several chemical reactions:
The mechanism of action for 2-Bromo-4-methyl-5-nitrobenzaldehyde involves its reactivity due to functional groups:
The compound exhibits reactivity patterns typical for halogenated aromatic compounds, including electrophilic substitution reactions due to its electron-withdrawing groups.
2-Bromo-4-methyl-5-nitrobenzaldehyde is an aromatic organic compound with the systematic IUPAC name 2-bromo-4-methyl-5-nitrobenzaldehyde. Its molecular formula is C8H6BrNO3, corresponding to a molecular weight of 244.04 g/mol [1] [5]. The compound features a benzaldehyde core substituted at the ortho-position (C2) by a bromine atom, at the para-position (C4) by a methyl group, and at the meta-position relative to the aldehyde (C5) by a nitro group. Its isomeric SMILES representation is O=CC1=CC([N+]([O-])=O)=C(C)C=C1Br
, which precisely encodes the substituent positions [9].
Table 1: Key Identifiers of 2-Bromo-4-methyl-5-nitrobenzaldehyde
Property | Value |
---|---|
CAS Registry Number | 159730-72-0 |
Molecular Formula | C8H6BrNO3 |
Molecular Weight | 244.04 g/mol |
Exact Mass | 242.953094 Da |
IUPAC Name | 2-bromo-4-methyl-5-nitrobenzaldehyde |
Structurally, the simultaneous presence of electron-withdrawing (nitro, aldehyde) and electron-donating (methyl) groups creates an electronic asymmetry. This polarizes the benzene ring, making it reactive toward electrophilic and nucleophilic substitutions at specific sites. The bromine atom at C2 further enhances its utility as a synthetic intermediate for metal-catalyzed cross-coupling reactions [1] [4] [9].
The compound emerged as a niche synthetic target in the late 20th century, with its first significant application documented in a 2012 patent (US8299301) for pharmaceutical intermediates [1]. Its synthesis builds upon classical methods for halogenated benzaldehydes, particularly adaptations of the Beech reaction. This reaction, originally developed in the 1950s, converts aromatic amines to aldehydes via diazotization and formaldoxime-mediated formylation [2].
Early routes to related compounds like 2-bromo-4-methylbenzaldehyde involved diazotization of 2-bromo-4-methylaniline followed by reaction with formaldoxime and acidic hydrolysis, yielding 35–45% of the aldehyde product [2]. The nitration of such precursors to introduce the nitro group at C5 became feasible with optimized regioselective conditions, leveraging the methyl group’s ortho/para-directing effects. By the early 2000s, 2-bromo-4-methyl-5-nitrobenzaldehyde was commercially available, reflecting its established role in complex organic syntheses [3] [6].
The compound’s reactivity is governed by four functional groups:
Electronic Effects: The nitro group’s meta-directing influence and the methyl group’s ortho/para-directing tendency create competing regiochemical outcomes. For electrophiles, the methyl group dominates, directing attacks to C3 and C6. For nucleophiles, the nitro group directs attacks to C6, while the aldehyde carbonyl stabilizes adjacent carbanions [4] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: